molecular formula C19H15NO4S2 B2977358 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate CAS No. 320424-07-5

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B2977358
CAS No.: 320424-07-5
M. Wt: 385.45
InChI Key: XNHSOPFGWZTOIT-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a nitro group, a sulfanyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The sulfanyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Thioethers, sulfones.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate: can be compared to other similar compounds, such as:

  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl acetate

  • 3-Nitrobenzyl thiophene-2-carboxylate

  • 4-Methylphenyl sulfanyl benzene derivatives

This compound .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSOPFGWZTOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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